SAR502250

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

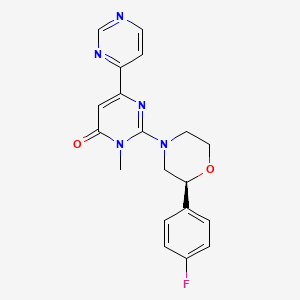

2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O2/c1-24-18(26)10-16(15-6-7-21-12-22-15)23-19(24)25-8-9-27-17(11-25)13-2-4-14(20)5-3-13/h2-7,10,12,17H,8-9,11H2,1H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUNFNVAHJNALA-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N=C1N2CCO[C@H](C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAR502250: A Selective Glycogen Synthase Kinase 3β (GSK3β) Inhibitor for Neuropsychiatric and Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in the pathophysiology of a range of disorders, most notably Alzheimer's disease (AD) and other neuropsychiatric conditions. Its role in tau hyperphosphorylation and amyloid-β (Aβ) production has made it a prime therapeutic target. This technical guide provides a comprehensive overview of SAR502250, a potent, selective, and ATP-competitive inhibitor of GSK3β. We will delve into its biochemical and pharmacological properties, detailing its mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of GSK3β inhibition.

Introduction to GSK3β and Its Role in Disease

Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase that exists in two isoforms, GSK3α and GSK3β.[1] It is a key regulator of a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3] In the central nervous system, GSK3β is critically involved in neuronal development, synaptic plasticity, and is a central node in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[4][5]

Dysregulation of GSK3β activity has been strongly linked to the pathogenesis of Alzheimer's disease.[6][7] Overactive GSK3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[7][8] Furthermore, GSK3β is involved in the processing of amyloid precursor protein (APP), which can lead to an increase in the production and aggregation of amyloid-β peptides.[8]

This compound: A Potent and Selective GSK3β Inhibitor

This compound is a potent, selective, ATP-competitive, orally active, and brain-penetrant inhibitor of GSK3β.[5][9] It has been investigated for its neuroprotective and disease-modifying potential in preclinical models of neuropsychiatric and neurodegenerative disorders.[7][8][10]

Biochemical Properties and Potency

This compound demonstrates potent inhibition of human GSK3β with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its competitive mechanism of action with respect to ATP suggests it binds to the ATP-binding pocket of the kinase.

| Parameter | Value | Species | Reference |

| IC50 vs GSK3β | 12 nM | Human | [5][9] |

| IC50 vs GSK3β | 12 nM | Mouse | [2] |

Table 1: In Vitro Potency of this compound against GSK3β.

Selectivity Profile

Pharmacokinetic Properties

A key feature of this compound for its potential use in CNS disorders is its ability to cross the blood-brain barrier.

| Parameter | Value | Species | Time Point | Reference |

| Brain/Plasma Ratio | 2.7 | Mouse | 2 hours | [2] |

Table 2: Brain Penetrance of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the kinase activity of GSK3β. This inhibition modulates downstream signaling pathways that are crucial for neuronal function and survival.

GSK3β Signaling Pathways

GSK3β is a central kinase that integrates signals from multiple pathways. The diagram below illustrates the key signaling cascades regulated by GSK3β.

Figure 1: Overview of GSK3β Signaling Pathways and the inhibitory action of this compound.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK3β plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.

Figure 2: The Wnt/β-catenin signaling pathway and the role of this compound.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in various in vitro and in vivo models of neurodegeneration and neuropsychiatric symptoms.

In Vitro Neuroprotection

This compound has demonstrated neuroprotective effects against amyloid-β induced toxicity in primary neuronal cultures.

| Assay | Model | Treatment | Effect | Concentration | Reference |

| Cell Viability | Rat embryonic hippocampal neurons | Aβ25-35 (20 µM) | Attenuated cell death | 100 nM, 1 µM | [8] |

Table 3: In Vitro Neuroprotective Effects of this compound.

In Vivo Inhibition of Tau Phosphorylation

In transgenic mouse models of tauopathy, this compound effectively reduces the hyperphosphorylation of tau at pathologically relevant sites.

| Model | Phosphorylation Site | Tissue | ED50 | Reference |

| P301L human tau transgenic mice | S396 | Cortex | 12.5 mg/kg | [8] |

| P301L human tau transgenic mice | S396 | Spinal Cord | 11.5 mg/kg | [8] |

Table 4: In Vivo Efficacy of this compound on Tau Hyperphosphorylation.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of this compound.

GSK3β Kinase Assay (Illustrative Protocol)

The inhibitory activity of this compound on GSK3β can be determined using a variety of in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay.

Figure 3: Illustrative workflow for a GSK3β kinase inhibition assay.

Protocol Steps:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Reaction Initiation: Add the this compound dilutions to the reaction mixture and incubate at 37°C to allow for the kinase reaction to proceed.

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vitro Neuroprotection Assay against Aβ25-35 Toxicity

This assay evaluates the ability of this compound to protect neurons from the toxic effects of the amyloid-β fragment 25-35.

Protocol Steps:

-

Cell Culture: Plate primary rat embryonic hippocampal neurons in multi-well plates and culture until mature.

-

Treatment: Treat the neurons with various concentrations of this compound for a specified pre-incubation period.

-

Induction of Toxicity: Add the neurotoxic peptide Aβ25-35 (pre-aggregated to form fibrils) to the cell cultures.

-

Incubation: Incubate the cells for 36-48 hours.

-

Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: Compare the viability of cells treated with this compound and Aβ25-35 to that of cells treated with Aβ25-35 alone to determine the neuroprotective effect.

Western Blot Analysis of Tau Phosphorylation in Mouse Brain

This method is used to quantify the levels of phosphorylated tau in the brains of transgenic mice treated with this compound.

Protocol Steps:

-

Tissue Homogenization: Euthanize mice at a specified time after this compound administration and dissect the brain regions of interest (e.g., cortex, hippocampus). Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., anti-pS396).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensity using densitometry software. Normalize the phosphorylated tau signal to the signal of total tau or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent and selective GSK3β inhibitor with promising preclinical activity in models of neurodegenerative and neuropsychiatric disorders. Its ability to penetrate the brain and modulate key pathological processes, such as tau hyperphosphorylation and amyloid-β-induced neurotoxicity, underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel GSK3β inhibitors. Further studies, particularly those elucidating its full kinase selectivity profile and long-term safety, are warranted to advance its clinical development.

References

- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]

- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

The Neuroprotective Potential of SAR502250: A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of SAR502250, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, as demonstrated in various preclinical models. The data presented herein is primarily derived from a pivotal study by Griebel et al. (2019) published in Scientific Reports, which elucidates the therapeutic potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: GSK-3 Inhibition

This compound exerts its neuroprotective effects by selectively inhibiting Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative disorders.[1][2][3] GSK-3 has two isoforms, GSK-3α and GSK-3β, and is known to play a crucial role in tau hyperphosphorylation, a hallmark of Alzheimer's disease. This compound is an ATP-competitive inhibitor of GSK-3.[1]

Below is a diagram illustrating the signaling pathway through which this compound is proposed to act.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Neuroprotection against Aβ-induced Toxicity

| Cell Model | Toxin | This compound Concentration (µM) | Outcome |

| Rat embryonic hippocampal neurons | Aβ₂₅₋₃₅ | 0.01 - 1 | Attenuation of Aβ₂₅₋₃₅-induced cell death |

Table 2: In Vivo Efficacy in Tauopathy and Alzheimer's Disease Models

| Animal Model | Treatment | Dosage (mg/kg, p.o.) | Duration | Key Findings |

| P301L human tau transgenic mice | This compound | 1 - 100 (single dose) | 1 day | Attenuation of tau hyperphosphorylation in the cortex and spinal cord. |

| APP(SW)/Tau(VLW) transgenic mice | This compound | 10 - 30 | 7 weeks (once daily) | Improvement in cognitive deficits. |

| Adult mice with Aβ₂₅₋₃₅ infusion | This compound | 10 - 30 | Not specified | Improvement in cognitive deficits. |

| Mouse defense test battery | This compound | Not specified | Not specified | Attenuation of aggression. |

| Chronic mild stress in mice | This compound | Not specified | 4 weeks | Improvement in depressive-like state. |

| Psychostimulant-induced hyperactivity | This compound | Not specified | Not specified | Decrease in hyperactivity. |

Detailed Experimental Protocols

This section provides a detailed description of the methodologies employed in the key preclinical studies of this compound.

In Vitro Aβ-induced Neurotoxicity Assay

-

Cell Culture: Primary hippocampal neurons were cultured from rat embryos.

-

Treatment: Neurons were treated with the neurotoxic peptide fragment Aβ₂₅₋₃₅ in the presence or absence of varying concentrations of this compound (0.01-1 µM).

-

Assay: Cell viability was assessed after a 36-hour incubation period to determine the protective effects of this compound against Aβ₂₅₋₃₅-induced neuronal death.

The experimental workflow for this in vitro assay is depicted below.

In Vivo Tau Hyperphosphorylation Study

-

Animal Model: P301L human tau transgenic mice were used, which express a mutant form of human tau associated with frontotemporal dementia.

-

Treatment: Mice received a single oral dose of this compound (1-100 mg/kg).

-

Tissue Collection: Brain and spinal cord tissues were collected post-treatment.

-

Analysis: Western blot analysis was performed to quantify the levels of hyperphosphorylated tau in the cortex and spinal cord.

In Vivo Cognitive Function Assessment

-

Animal Models: Aged APP(SW)/Tau(VLW) transgenic mice and adult mice with intracerebroventricular infusion of Aβ₂₅₋₃₅ were utilized.

-

Treatment: this compound was administered orally at doses of 10-30 mg/kg once daily for 7 weeks in the transgenic model.

-

Behavioral Testing: Cognitive function was assessed using standard behavioral paradigms for learning and memory.

The general workflow for in vivo preclinical studies of this compound is outlined in the following diagram.

Conclusion

The preclinical data for this compound strongly support its neuroprotective properties, primarily through the inhibition of GSK-3. The compound has demonstrated efficacy in reducing key pathological markers of Alzheimer's disease, such as tau hyperphosphorylation, and has shown positive effects on cognitive and behavioral deficits in relevant animal models. These findings warrant further investigation of this compound as a potential therapeutic agent for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

SAR502250: A Selective GSK3 Inhibitor for the Attenuation of Tau Protein Hyperphosphorylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tau protein hyperphosphorylation is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Glycogen synthase kinase 3 (GSK3) has been identified as a critical kinase involved in this pathological process. This technical guide provides a comprehensive overview of SAR502250, a potent and selective GSK3 inhibitor, and its role in mitigating tau hyperphosphorylation. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease therapeutics.

Introduction: The Role of Tau and GSK3 in Neurodegeneration

The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton.[1][2] However, in tauopathies, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately neuronal dysfunction and death.[3] Glycogen synthase kinase-3 (GSK3), a ubiquitously expressed serine/threonine kinase, is a key enzyme implicated in the hyperphosphorylation of tau.[2][4] GSK3 is known to phosphorylate tau at multiple sites, contributing to the pathology observed in Alzheimer's disease and other tauopathies.[1][2][5] Consequently, inhibiting GSK3 has emerged as a promising therapeutic strategy to reduce tau hyperphosphorylation and its downstream pathological consequences.

This compound is a potent, selective, and brain-penetrant inhibitor of GSK3 with an IC50 of 12 nM for human GSK-3β.[6] Preclinical studies have demonstrated its neuroprotective effects and its ability to attenuate tau hyperphosphorylation in relevant animal models of tauopathy.[7][8][9]

Mechanism of Action: this compound as a GSK3 Inhibitor

This compound acts as an ATP-competitive inhibitor of GSK3.[6] By binding to the ATP-binding pocket of the kinase, this compound prevents the transfer of a phosphate group from ATP to the serine and threonine residues on its substrates, including the tau protein. This inhibition of GSK3 activity leads to a reduction in the overall phosphorylation state of tau, thereby preventing its pathological hyperphosphorylation.

The signaling pathway leading to GSK3-mediated tau hyperphosphorylation is complex and involves multiple upstream regulators. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.

Caption: GSK3 signaling pathway in tau phosphorylation and its inhibition by this compound.

Quantitative Data: In Vivo Efficacy of this compound

The efficacy of this compound in reducing tau hyperphosphorylation has been demonstrated in a preclinical study using P301L human tau transgenic mice, a well-established model of tauopathy.[7][8][9] Oral administration of this compound resulted in a dose-dependent reduction of tau phosphorylation at the Ser396 epitope in both the cortex and spinal cord.

| Tissue | This compound Dose (mg/kg, p.o.) | % Reduction of p-Tau (S396) (Mean ± SEM) | ED50 (mg/kg) |

| Cortex | 1 | Not significant | 12.5 |

| 3 | Not significant | ||

| 10 | Significant reduction | ||

| 30 | Significant reduction** | ||

| 100 | Significant reduction*** | ||

| Spinal Cord | 1 | Not significant | 11.5 |

| 3 | Not significant | ||

| 10 | Significant reduction | ||

| 30 | Significant reduction** | ||

| 100 | Significant reduction*** | ||

| Data summarized from Griebel et al., 2019.[7][9] *p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle control. |

Experimental Protocols

Animal Model: P301L Human Tau Transgenic Mice

The P301L mutation in the human tau gene is associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17).[10][11] Transgenic mice expressing this mutant human tau develop age-dependent neurofibrillary tangle pathology, neuronal loss, and cognitive impairments, recapitulating key features of human tauopathies.[3][10][11]

Drug Administration

This compound was administered orally (p.o.) to P301L tau transgenic mice.[6] The drug was suspended in a suitable vehicle, and a single dose was administered. Tissues were collected at a specified time point post-administration for analysis.

Western Blot Analysis of Tau Phosphorylation

The levels of phosphorylated tau were quantified using Western blotting, a standard biochemical technique for detecting and quantifying specific proteins in a sample.

References

- 1. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3 and Tau | Encyclopedia MDPI [encyclopedia.pub]

- 3. Frontiers | Limitations of human tau-expressing mouse models and novel approaches of mouse modeling for tauopathy [frontiersin.org]

- 4. Tau P301L | ALZFORUM [alzforum.org]

- 5. Functional Implications of Glycogen Synthase Kinase-3-Mediated Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Longitudinal evaluation of Tau‐P301L transgenic mice reveals no cognitive impairments at 17 months of age - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Age-Dependent Neurofibrillary Tangle Formation, Neuron Loss, and Memory Impairment in a Mouse Model of Human Tauopathy (P301L) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidepressant-Like Activity of SAR502250: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR502250 is a potent, selective, and orally active inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a primary focus on the GSK3β isoform.[1][2][3] Emerging preclinical evidence has highlighted its potential antidepressant-like properties, positioning it as a compound of interest for the development of novel therapeutics for mood disorders. This technical guide provides a comprehensive overview of the core data and methodologies associated with the investigation of this compound's antidepressant-like activity.

Core Compound Activity

This compound is an ATP-competitive inhibitor of human GSK3β with a high degree of potency.[1][3] Its ability to penetrate the brain makes it a viable candidate for targeting central nervous system disorders.[2]

| Parameter | Value | Species | Reference |

| IC50 (GSK3β) | 12 nM | Human | [1][2][3] |

| Brain/Plasma Ratio | 2.7 (after 2 hours) | Mouse | [2] |

Mechanism of Action: GSK3β Inhibition

GSK3β is a serine/threonine kinase implicated in a wide range of cellular processes, including mood regulation. Its inhibition is a key mechanism of action for some mood stabilizers. The antidepressant-like effects of this compound are attributed to its inhibition of GSK3β, which is thought to modulate downstream signaling pathways involved in neurogenesis and synaptic plasticity.[4] It has been proposed that GSK3 inhibitors exert their antidepressant effects by promoting hippocampal neurogenesis.[4]

Preclinical Evidence of Antidepressant-Like Activity

The antidepressant potential of this compound has been evaluated in rodent models of depression. A key study demonstrated its efficacy in the chronic mild stress (CMS) model, a well-validated animal model of depression.

| Model | Species | Treatment | Key Finding | Reference |

| Chronic Mild Stress | Mouse (BALB/c) | This compound (30 mg/kg, i.p. once daily for 28 days) | Ameliorated chronic stress-induced degradation of the physical state of the coat. | [1][3] |

Furthermore, studies have shown that selective GSK3 inhibitors produce antidepressant-like effects in various animal models.[4] For instance, the GSK3β inhibitor SB216763 was found to increase anti-depressant responses in the forced swim test.[5] Another GSK3β inhibitor, L803-mts, reduced the duration of immobility in the forced swim test in mice.[5]

Experimental Protocols

Chronic Mild Stress (CMS) in Mice

This protocol is based on methodologies known to induce a depressive-like state in rodents.[4][6]

Objective: To assess the ability of this compound to reverse the effects of chronic, unpredictable stress.

Animals: Male BALB/c mice are often used for this model as they are particularly sensitive to stress.[4]

Procedure:

-

Baseline: Before the stress period, the physical state of the mice's coat is assessed.

-

Stress Regimen (4 weeks): Mice are subjected to a series of mild, unpredictable stressors. These can include:

-

Treatment: During the stress period, mice are treated with this compound (e.g., 30 mg/kg, i.p. once daily) or vehicle.[1][3]

-

Assessment: The primary endpoint is often the physical state of the coat, which deteriorates in stressed animals and is a measure of anhedonia-like symptoms.

In Vivo Administration

For in vivo experiments, this compound can be prepared for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Additional Pharmacological Effects

Beyond its direct antidepressant-like activity, this compound has demonstrated other effects in preclinical models that are relevant to neuropsychiatric disorders.

| Model | Species | Treatment | Key Finding | Reference |

| Psychostimulant-induced Hyperactivity | Mouse | This compound (10-60 mg/kg, single p.o.) | Decreased hyperactivity produced by psychostimulants. | [1][3] |

| Tau Hyperphosphorylation | Mouse (P301L transgenic) | This compound (single p.o.) | Attenuated tau phosphorylation in the cortex (ED50 = 12.5 mg/kg) and spinal cord (ED50 = 11.5 mg/kg). | [1] |

| Aβ25-35-induced Cell Death | Rat (embryonic hippocampal neurons) | This compound (0.01-1 μM for 36h) | Attenuated Aβ25-35-induced cell death. | [1][3] |

Conclusion

This compound is a potent and brain-penetrant GSK3β inhibitor with demonstrated antidepressant-like activity in preclinical models. Its mechanism of action, centered on the inhibition of a key enzyme in mood regulation, and its efficacy in the chronic mild stress model, underscore its potential as a novel therapeutic agent for depression. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility in human populations. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other GSK3 inhibitors for the treatment of mood disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Selective GSK3 Inhibitor SAR502250: A Technical Guide on its Neuroprotective Role Against Amyloid-Beta-Induced Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SAR502250, a potent and selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, and its demonstrated efficacy in mitigating the neurotoxic effects of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease (AD). This document outlines the molecular mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and workflows.

Introduction: The Challenge of Amyloid-Beta Neurotoxicity

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble plaques.[1][2] These Aβ aggregates are widely considered to be a primary driver of neurodegeneration, inducing synaptic dysfunction, neuronal damage, and cognitive decline.[1][3] One of the critical intracellular signaling hubs implicated in Aβ-mediated pathology is Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase.[4] Exposure of neurons to toxic Aβ assemblies leads to the abnormal activation of GSK3.[5][6] This hyperactivation, in turn, contributes directly to the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles (NFTs), and promotes pathways leading to neuronal apoptosis.[4][5] Therefore, the targeted inhibition of GSK3 has emerged as a promising therapeutic strategy to counteract Aβ-induced neurotoxicity.[2][7]

This compound: A Potent, Selective, and Brain-Penetrant GSK3 Inhibitor

This compound is a selective, ATP-competitive inhibitor of GSK3.[8] Its high potency and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of GSK3 in neurodegenerative models and a potential candidate for therapeutic development.[5]

Quantitative Efficacy Data

Preclinical studies have established the potency of this compound in both enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its efficacy.

| Parameter | Species | Value | Reference(s) |

| IC₅₀ (GSK3β) | Human | 12 nM | [5][8] |

| IC₅₀ (GSK3) | Mouse | 12 nM | [5] |

| Brain/Plasma Ratio | Mouse | 2.7 (at 2 hours) | [5] |

| Table 1: In Vitro and In Vivo Potency of this compound. |

| Experimental Model | Aβ Species | This compound Concentration | Outcome | Reference(s) |

| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 100 nM | Significant attenuation of cell death (P < 0.01) | [5] |

| Rat Embryonic Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 1 µM | Significant attenuation of cell death (P < 0.01) | [5][8] |

| Table 2: Neuroprotective Effects of this compound in a Cell-Based Model of Aβ₂₅₋₃₅-Induced Neurotoxicity. |

Mechanism of Action: Inhibition of the Aβ-GSK3-Tau Axis

The neuroprotective effect of this compound is rooted in its ability to interrupt a critical pathological cascade. Toxic Aβ oligomers trigger the over-activation of GSK3β.[4][7] Activated GSK3β then phosphorylates multiple downstream targets, most notably the microtubule-associated protein tau.[5] Hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal instability and the formation of NFTs. Furthermore, GSK3 activation is linked to apoptotic pathways that directly contribute to neuronal cell death.[7] this compound acts by directly inhibiting GSK3, thereby preventing these downstream neurotoxic events.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the neuroprotective effects of compounds like this compound against Aβ-induced toxicity.

In Vitro Aβ₂₅₋₃₅ Neurotoxicity Assay

This protocol describes the induction of neurotoxicity in primary neurons using the Aβ₂₅₋₃₅ fragment and the assessment of neuroprotection by a test compound.[5]

Materials:

-

Primary rat embryonic hippocampal neurons

-

Neurobasal medium with B27 supplement

-

Amyloid-Beta peptide fragment 25-35 (Aβ₂₅₋₃₅)

-

Sterile dimethyl sulfoxide (DMSO)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

-

Preparation of Aβ₂₅₋₃₅ Oligomers:

-

Dissolve Aβ₂₅₋₃₅ peptide in sterile DMSO to create a stock solution (e.g., 1 mM).

-

To promote aggregation into neurotoxic oligomers, dilute the stock solution in culture medium to the final working concentration (e.g., 20 µM) and incubate at 37°C for at least 24 hours before use.[9]

-

-

Cell Culture:

-

Plate primary hippocampal neurons in 96-well plates at a suitable density and culture for 7-8 days to allow for maturation.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions (e.g., final concentrations of 10 nM to 1 µM) or a vehicle control (DMSO) to the appropriate wells.

-

-

Toxicity Induction:

-

Shortly after adding the test compound, add the pre-aggregated Aβ₂₅₋₃₅ solution to the wells to a final concentration of 20 µM.[5] Include control wells with no Aβ treatment.

-

-

Incubation:

-

Viability Assessment (MTT Assay): [11][12]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

Western Blot for Phosphorylated Tau

This protocol is for detecting changes in tau phosphorylation at specific sites (e.g., Ser396, a GSK3 target) in response to Aβ and inhibitor treatment.[5][13][14]

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST to prevent non-specific binding, as milk contains phosphoproteins).[15]

-

Primary antibodies (e.g., anti-phospho-Tau (S396), anti-total-Tau, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-PAGE gel.[14]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Tau S396) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using software like ImageJ. Normalize the phosphorylated tau signal to total tau or a loading control like GAPDH.

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential against amyloid-beta-induced neurotoxicity in preclinical models. Its mechanism of action, centered on the potent and selective inhibition of GSK3, directly addresses a key pathological pathway in Alzheimer's disease involving Aβ-induced tau hyperphosphorylation and neuronal cell death. The quantitative data underscore its efficacy at nanomolar concentrations. The provided protocols offer a robust framework for further investigation into GSK3 inhibitors as a disease-modifying strategy for AD. Future research should continue to explore the long-term efficacy and safety of GSK3 inhibition in more complex in vivo models, aiming to translate these promising preclinical findings into viable therapeutic interventions.

References

- 1. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 3. Aβ Toxicity in Primary Cultured Neurons | Springer Nature Experiments [experiments.springernature.com]

- 4. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Cell Survival Mechanisms in Alzheimer's Disease by Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amyloid-beta-induced neurotoxicity is reduced by inhibition of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Amyloid-β Aggregates Cause Alterations of Astrocytic Metabolic Phenotype: Impact on Neuronal Viability | Journal of Neuroscience [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

Brain permeability and oral bioavailability of SAR502250

An In-Depth Technical Guide on the Brain Permeability and Oral Bioavailability of SAR502250

This technical guide provides a comprehensive overview of the preclinical data available for this compound, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). The information is tailored for researchers, scientists, and drug development professionals, with a focus on the compound's brain permeability and oral bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative findings for this compound from preclinical studies. These data highlight its potency as a GSK3 inhibitor and its favorable characteristics for central nervous system (CNS) applications.

Table 1: In Vitro GSK3 Inhibition

| Target | IC50 (nM) | Species |

| GSK3 | 12 | Mouse |

| GSK3β | 12 | Human[1] |

Table 2: Brain Permeability in Mice

| Parameter | Value | Time Point |

| Brain/Plasma Ratio | 2.7 | 2 hours post-administration[2] |

Table 3: In Vivo Efficacy in a Mouse Model of Tauopathy

| Endpoint | ED50 (mg/kg, oral) | Tissue | Animal Model |

| Attenuation of Tau Hyperphosphorylation | 12.5 | Cortex | P301L human tau transgenic mice[1] |

| Attenuation of Tau Hyperphosphorylation | 11.5 | Spinal Cord | P301L human tau transgenic mice[1] |

Experimental Protocols

Detailed experimental protocols for this compound are not fully available in the public domain. However, based on the available literature, the following methodologies are representative of the types of studies conducted.

In Vitro GSK3β Enzymatic Assay (Illustrative Protocol)

This protocol is a general representation of a common method for assessing GSK3β inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human GSK3β.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3-specific substrate peptide (e.g., a pre-phosphorylated peptide)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for luminescence-based assays

-

Kinase reaction buffer

-

This compound at various concentrations

-

96-well assay plates

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or luminescence plate reader

Procedure:

-

A kinase reaction mixture is prepared containing the kinase buffer, GSK3β substrate, and ATP.

-

This compound is serially diluted to a range of concentrations and added to the wells of a 96-well plate.

-

The recombinant human GSK3β enzyme is added to each well to initiate the reaction.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

The reaction is terminated.

-

The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity with a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Brain Permeability Assessment in Mice (Illustrative Protocol)

Objective: To determine the brain-to-plasma concentration ratio of this compound.

Animal Model:

-

Species: Mouse (specific strain may vary)

-

Sex and Age: As appropriate for the study (e.g., adult males)

Procedure:

-

This compound is formulated in a suitable vehicle for oral administration.

-

A single dose of this compound is administered to the mice via oral gavage.

-

At a predetermined time point (e.g., 2 hours post-dose), the animals are euthanized.[2]

-

Blood samples are collected (e.g., via cardiac puncture) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

The brain is rapidly excised, rinsed, and weighed.

-

Plasma and brain samples are processed for drug concentration analysis. This typically involves protein precipitation and/or liquid-liquid extraction.

-

The concentration of this compound in the plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Oral Bioavailability and Pharmacokinetic Study (Illustrative Protocol)

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Animal Model:

-

Species: Mouse

-

Groups: Two groups are required - one for intravenous (IV) administration and one for oral (PO) administration.

Procedure:

-

IV Administration: A single dose of this compound is administered intravenously to one group of mice. Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Oral Administration: A single dose of this compound is administered orally to a second group of mice. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Plasma is harvested from all blood samples.

-

The concentration of this compound in the plasma samples is quantified by LC-MS/MS.

-

Pharmacokinetic parameters are calculated using appropriate software. These include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2: Elimination half-life.

-

-

The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action and evaluation of this compound.

Caption: GSK3β signaling in Alzheimer's Disease and the inhibitory action of this compound.

Caption: Workflow for determining the brain-to-plasma ratio of this compound in mice.

References

The Therapeutic Potential of SAR502250 for Neuropsychiatric Symptoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR502250 is a potent, selective, and brain-penetrant small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] Emerging preclinical evidence highlights its significant therapeutic potential in mitigating a range of neuropsychiatric symptoms (NPS) frequently associated with neurodegenerative disorders such as Alzheimer's disease (AD).[3][4] Dysregulation of GSK3, a constitutively active serine/threonine kinase, is implicated in tau hyperphosphorylation, amyloid-beta (Aβ) toxicity, and neuronal apoptosis—key pathological hallmarks of AD.[5][6] this compound has demonstrated robust efficacy in animal models of cognitive impairment, aggression, depression, and hyperactivity.[3][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative preclinical data, and detailed experimental protocols from key studies.

Mechanism of Action: GSK3 Inhibition

GSK3 is a critical enzyme involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] In the central nervous system, its abnormal activation is linked to the hyperphosphorylation of tau proteins, which leads to the formation of neurofibrillary tangles (NFTs), and an increase in Aβ production.[5] this compound acts as a selective, ATP-competitive inhibitor of GSK3.[1][2] By binding to the ATP pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby attenuating the pathological cascade.

The activity of GSK3 is tightly regulated by upstream signaling pathways, most notably the PI3K/Akt pathway. Akt can phosphorylate GSK3β at the Ser9 residue, leading to its inhibition.[7] this compound's direct inhibition of GSK3 mimics this natural regulatory process, leading to neuroprotective effects and a reduction in behaviors associated with neuropsychiatric symptoms.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in both in vitro and in vivo models. The data highlight its high affinity for GSK3 and its significant activity at relevant oral doses.

Table 1: Potency, Selectivity, and Pharmacokinetics of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| IC₅₀ (GSK3β) | Human | 12 nM | [1][2][5] |

| IC₅₀ (GSK3) | Mouse | 12 nM | [5] |

| Inhibition Type | - | ATP Competitive | [1][2] |

| Brain/Plasma Ratio | Mouse | 2.7 (at 2 hours post-dose) | [5] |

| ED₅₀ (Tau Phosphorylation - Cortex) | P301L Transgenic Mouse | 12.5 mg/kg (p.o.) | [1] |

| ED₅₀ (Tau Phosphorylation - Spinal Cord) | P301L Transgenic Mouse | 11.5 mg/kg (p.o.) |[1] |

Table 2: Efficacy of this compound in Preclinical Models of Neuropsychiatric Symptoms

| Neuropsychiatric Symptom | Animal Model | Doses (mg/kg, p.o.) | Key Outcome | Reference |

|---|---|---|---|---|

| Cognitive Deficit | Aged APP(SW)/Tau(VLW) Mice | 10 - 30 | Improved cognitive performance | [1][3] |

| Aggression | Mouse Defense Test Battery | Not specified | Attenuated aggressive behaviors | [3][4] |

| Depression | Chronic Mild Stress (Mice) | 30 | Ameliorated stress-induced degradation of coat state | [1][5] |

| Hyperactivity / Agitation | Amphetamine-Induced (Mice) | 10, 30, 60 | Prevented increase in locomotor activity |[5] |

Preclinical Efficacy and Experimental Protocols

This compound has demonstrated a broad spectrum of activity against various NPS in validated animal models.

Attenuation of Aggression

This compound was shown to reduce aggressive behavior in a mouse defense test battery.[3][4] This model assesses aggression by introducing a male mouse to the territory of a resident lactating female.

-

Experimental Protocol: Mouse Defense Test Battery

-

Animals: Male Swiss mice and lactating female mice.

-

Housing: Females are housed individually with their pups. Males are group-housed.

-

Procedure: An intruder male mouse is introduced into the home cage of a lactating female.

-

Drug Administration: this compound or vehicle is administered to the male intruder mouse prior to the test.

-

Behavioral Scoring: The latency to the first attack by the female and the total number of attacks within a defined period (e.g., 5 minutes) are recorded by a trained observer.

-

Endpoint: A significant increase in attack latency or a decrease in the number of attacks in the drug-treated group compared to the vehicle group indicates anti-aggressive effects.

-

Amelioration of Depressive-like States

Chronic administration of this compound for four weeks improved a depressive-like state in mice subjected to a chronic mild stress (CMS) procedure.[3][5] The CMS model induces a state of anhedonia and behavioral despair, considered core symptoms of depression.

-

Experimental Protocol: Chronic Mild Stress (CMS)

-

Animals: Male mice.

-

Acclimation: Animals are singly housed and acclimated to the housing conditions.

-

CMS Procedure: For several weeks (e.g., 4-7 weeks), animals are subjected to a variable sequence of mild, unpredictable stressors. Stressors may include a tilted cage, wet bedding, stroboscopic lighting, food or water deprivation, and social isolation.

-

Drug Administration: this compound (e.g., 30 mg/kg) or a positive control (e.g., fluoxetine) is administered daily throughout the final 4 weeks of the stress procedure.[1][5]

-

Assessment: The physical state of the animal's coat is scored as a measure of grooming and self-care, which is impaired by chronic stress. A degraded coat state is indicative of a depressive-like phenotype.

-

Endpoint: Improvement in the coat state score in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.[5]

-

Reduction of Hyperactivity and Agitation

This compound effectively decreased hyperactivity induced by psychostimulants like amphetamine.[3][5] This model is often used to assess the potential of a compound to treat agitation and psychosis-related symptoms.

-

Experimental Protocol: Amphetamine-Induced Hyperactivity

-

Animals: Male Swiss mice.

-

Drug Administration: Mice are pretreated orally with this compound (10, 30, and 60 mg/kg) or vehicle.[5]

-

Challenge: 30 minutes after pretreatment, mice receive an intraperitoneal (i.p.) injection of amphetamine (2 mg/kg) or vehicle.[5]

-

Locomotor Activity Recording: Immediately after the challenge, mice are placed into individual activity cages equipped with infrared beams. Locomotor activity (number of beam interruptions) is recorded for a 30-minute period.

-

Data Analysis: The total locomotor activity counts are compared between groups.

-

Endpoint: A significant reduction in amphetamine-induced locomotor activity by this compound indicates a potential anti-agitation effect.

-

Neuroprotective Effects

Beyond its direct impact on NPS, this compound exhibits significant neuroprotective properties that address the underlying pathology of neurodegenerative diseases.

Attenuation of Tau Hyperphosphorylation

In P301L human tau transgenic mice, a model for tauopathy, a single oral dose of this compound dose-dependently decreased the hyperphosphorylation of tau at the S396 site in both the cortex and spinal cord.[5]

-

Experimental Protocol: In Vivo Tau Phosphorylation

-

Animals: Three-month-old female P301L human tau transgenic mice.

-

Drug Administration: A single oral dose of this compound (1, 3, 10, 30, and 100 mg/kg) or vehicle is administered.

-

Tissue Collection: One hour post-administration, mice are euthanized, and the brains and spinal cords are rapidly dissected and frozen.

-

Biochemical Analysis: Tissue is homogenized, and protein levels are quantified. Western blot analysis is performed using antibodies specific for phosphorylated tau (e.g., at Serine 396) and total tau.

-

Endpoint: A reduction in the ratio of phosphorylated tau to total tau in drug-treated animals compared to vehicle controls.

-

Prevention of Aβ-Induced Neuronal Death

This compound protected cultured neurons from toxicity induced by the amyloid-beta peptide fragment Aβ₂₅₋₃₅.[3][5] This demonstrates a direct neuroprotective effect against a key pathological insult in Alzheimer's disease.

-

Experimental Protocol: In Vitro Aβ₂₅₋₃₅ Neurotoxicity Assay

-

Cell Culture: Primary rat embryonic hippocampal neurons are cultured.

-

Treatment: Cells are treated with the neurotoxic Aβ₂₅₋₃₅ peptide to induce cell death.

-

Drug Application: Increasing concentrations of this compound (or a positive control like lithium) are co-administered with Aβ₂₅₋₃₅ for 36 hours.[4]

-

Cell Viability Assessment: Cell death is quantified using a standard assay (e.g., LDH release assay or MTT assay).

-

Endpoint: A dose-dependent reduction in Aβ₂₅₋₃₅-induced cell death in cultures treated with this compound.

-

Conclusion and Future Directions

This compound, a selective GSK3 inhibitor, demonstrates significant promise as a therapeutic agent for neuropsychiatric symptoms secondary to neurodegenerative diseases. Its dual action—symptomatic relief in models of aggression, depression, and agitation, combined with neuroprotective effects against tau and Aβ pathology—positions it as a compelling drug candidate.[3][5] While it did not show efficacy for anxiety or sensorimotor gating deficits in the cited preclinical models, its positive profile warrants further investigation.[3] Future research should focus on clinical trials to establish the safety and efficacy of GSK3 inhibition with this compound in patient populations experiencing neuropsychiatric symptoms. Further non-clinical studies could also explore its potential in other CNS disorders where GSK3 dysregulation is implicated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for SAR502250 in Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR502250 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), an enzyme implicated in the pathophysiology of Alzheimer's Disease (AD).[1][2][3][4][5] GSK3 is involved in the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles (NFTs), and the production of amyloid-beta (Aβ) peptides, which form senile plaques.[1][6][7][8] By inhibiting GSK3, this compound presents a promising therapeutic strategy to mitigate these pathological hallmarks of AD. These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of this compound in established mouse models of Alzheimer's Disease.

Mechanism of Action

This compound is an ATP-competitive inhibitor of both human and mouse GSK3β, with an IC50 of 12 nM.[1][2][4][5] Its high brain permeability (brain/plasma ratio of 2.7 after 2 hours in mice) makes it a suitable candidate for in vivo studies targeting the central nervous system.[1] The primary mechanism of this compound in the context of AD is the reduction of tau hyperphosphorylation, thereby preventing the formation of NFTs and subsequent neuronal dysfunction.[1][3][9] Additionally, GSK3 inhibition has been shown to decrease Aβ toxicity and production.[1][6]

Figure 1: Simplified signaling pathway of this compound in Alzheimer's Disease.

In Vivo Mouse Models for AD

The selection of an appropriate mouse model is critical for evaluating the therapeutic potential of this compound. Based on preclinical studies, the following models have been utilized:

| Mouse Model | Key Features | Typical Age for Intervention |

| P301L Human Tau Transgenic Mice | Express a mutant form of human tau (P301L) leading to age-dependent development of NFTs and associated motor and behavioral deficits. | 3 months |

| APP(SW)/Tau(VLW) Transgenic Mice | Express mutant human amyloid precursor protein (Swedish mutation) and mutant human tau (V337M and R406W mutations), developing both amyloid plaques and neurofibrillary tangles, along with cognitive impairments. | Aged (specific age not detailed in sources) |

| Aβ25-35 Peptide Infusion Model | Intracerebroventricular (ICV) infusion of the neurotoxic Aβ25-35 fragment induces cognitive deficits and neuronal cell death, mimicking aspects of Aβ toxicity. | Adult mice |

| Chronic Mild Stress (CMS) Model (BALB/c mice) | While not a primary AD model, it is used to induce depressive-like states, which are common neuropsychiatric symptoms in AD patients. | 5-6 weeks at the start of the procedure |

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies with this compound.

Table 1: Effect of this compound on Tau Hyperphosphorylation in P301L Mice [1][2][4]

| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Cortex (% Reduction) | Spinal Cord (% Reduction) |

| Vehicle | - | p-Tau (S396) | 0% | 0% |

| This compound | 1 | p-Tau (S396) | Not significant | Not significant |

| This compound | 3 | p-Tau (S396) | Significant reduction | Significant reduction |

| This compound | 10 | p-Tau (S396) | Significant reduction | Significant reduction |

| This compound | 30 | p-Tau (S396) | Significant reduction | Significant reduction |

| This compound | 100 | p-Tau (S396) | Significant reduction | Significant reduction |

Table 2: Effect of this compound on Cognitive Deficits in Aβ25-35 Infused Mice (Object Recognition Test) [1]

| Treatment Group | Dose (mg/kg, p.o.) | Recognition Index (%) |

| Scrambled Aβ25-35 + Vehicle | - | 67.2 |

| Aβ25-35 + Vehicle | - | 51.0 |

| Aβ25-35 + this compound | 10 | 58.4 |

| Aβ25-35 + this compound | 30 | 60.7 |

Table 3: Effect of this compound on Hyperactivity in Amphetamine-Treated Mice [1]

| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (% of Vehicle) |

| Vehicle + Amphetamine | - | 100% |

| This compound + Amphetamine | 10 | Significant reduction |

| This compound + Amphetamine | 30 | Significant reduction |

| This compound + Amphetamine | 60 | Significant reduction |

Experimental Protocols

Protocol 1: Evaluation of this compound on Tau Hyperphosphorylation in P301L Mice

Figure 2: Workflow for assessing tau phosphorylation in P301L mice.

1. Animals:

-

Three-month-old female P301L human tau transgenic mice.

-

House animals with ad libitum access to food and water on a 12-hour light/dark cycle.

2. Drug Administration:

-

Prepare this compound in a vehicle of distilled water with 0.6% methylcellulose and 5% Tween 80.

-

Administer a single dose of this compound (1, 3, 10, 30, or 100 mg/kg) or vehicle via oral gavage (p.o.).[1]

-

The volume of administration should be 10 or 20 ml/kg.[1]

3. Tissue Collection:

-

One hour after administration, euthanize mice by an approved method.

-

Rapidly dissect the brain and spinal cord.

-

Immediately freeze the tissues on dry ice or in liquid nitrogen and store at -80°C until analysis.

4. Western Blot Analysis:

-

Homogenize frozen tissue in a homogenization buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2.3% SDS, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with protease and phosphatase inhibitor cocktails).[1]

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate 15-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies against phosphorylated tau (e.g., anti-p-Tau S396) and total tau overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize phosphorylated tau levels to total tau or a loading control like β-actin.

Protocol 2: Evaluation of this compound on Cognitive Deficits in Aβ25-35 Infused Mice

Figure 3: Workflow for the Object Recognition Test in Aβ25-35 infused mice.

1. Aβ25-35 Infusion:

-

Dissolve Aβ25-35 peptide in sterile water to a concentration of 1 mg/ml and incubate at 37°C for 4 days to promote aggregation.[2]

-

Anesthetize adult mice (e.g., C57BL/6J) with an appropriate anesthetic.

-

Using a stereotaxic frame, perform bilateral intracerebroventricular (ICV) injections of the aggregated Aβ25-35 solution or a scrambled control peptide.[2]

-

Typical injection coordinates from bregma: AP: -0.5 mm, ML: ±1.0 mm, DV: -3.0 mm.[2]

-

Infuse a total volume of 10 µl at a rate of 0.8 µl/min.[2]

-

Allow mice to recover from surgery.

2. Object Recognition Test (ORT):

-

Habituation: Individually habituate mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of objects.

-

Acquisition Phase (Training):

-

Administer this compound (10 or 30 mg/kg, p.o.) or vehicle 60 minutes prior to the acquisition phase.

-

Place two identical objects in the arena and allow the mouse to explore freely for 5-10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.

-

-

Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours).

-

Test Phase:

-

Place one familiar object and one novel object in the same locations as in the acquisition phase.

-

Allow the mouse to explore freely for 5-10 minutes.

-

Record the time spent exploring each object.

-

-

Data Analysis: Calculate the Recognition Index (RI) as: (Time exploring novel object) / (Total time exploring both objects) x 100. A higher RI indicates better memory.

Protocol 3: Evaluation of this compound on Hyperactivity

Figure 4: Workflow for assessing hyperactivity in mice.

1. Animals:

-

Use naïve adult mice (e.g., Swiss or C57BL/6J).

-

Habituate mice to the testing room and handling for several days prior to the experiment.

2. Drug Administration:

-

Administer this compound (10, 30, or 60 mg/kg, p.o.) or vehicle.

-

After a pre-treatment time (e.g., 60 minutes), administer amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce hyperactivity.[5]

3. Locomotor Activity Measurement:

-

Immediately after the amphetamine injection, place each mouse individually into a locomotor activity chamber (e.g., a clear acrylic box equipped with infrared beams).[11][12]

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes) in time bins (e.g., 5 minutes).[11][12]

4. Data Analysis:

-

Analyze the total distance traveled or the number of beam breaks over the entire session or in time bins.

-

Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for Alzheimer's Disease by targeting the underlying pathology of tau hyperphosphorylation and Aβ-induced toxicity. The detailed protocols provided in these application notes offer a framework for the preclinical in vivo evaluation of this compound and other GSK3 inhibitors in relevant mouse models of AD. Rigorous and standardized experimental procedures are essential for obtaining reproducible and translatable results in the pursuit of effective treatments for this neurodegenerative disorder.

References

- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Model of Alzheimer’s Disease and Drug Administration [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]

- 5. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Mouse Defense Test Battery: A Model Measuring Different Facets of Anxiety-Related Behaviors | Semantic Scholar [semanticscholar.org]

- 9. 4.3. Injection of Aβ25–35 [bio-protocol.org]

- 10. Thorase deficiency causes both Aβ accumulation and tau hyperphosphorylation in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. va.gov [va.gov]

- 12. b-neuro.com [b-neuro.com]

Application Note: Cell-Based Assays for Evaluating the Efficacy of SAR502250, a Selective GSK3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction SAR502250 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a reported IC50 of 12 nM for human GSK-3β.[1][2] GSK3 is a critical serine/threonine kinase implicated in various cellular processes, and its abnormal activation is associated with the hyperphosphorylation of tau proteins, a key pathological hallmark of Alzheimer's disease (AD).[3][4] this compound has demonstrated neuroprotective activities in preclinical models, including the attenuation of tau hyperphosphorylation and the prevention of neuronal cell death.[3][4][5] This document provides detailed protocols for cell-based assays designed to evaluate the efficacy of this compound by assessing its neuroprotective effects and its direct engagement with the GSK3 signaling pathway.

GSK3 Signaling Pathway and this compound Inhibition

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active kinase that phosphorylates numerous substrates, including the microtubule-associated protein Tau. In pathological conditions such as Alzheimer's disease, hyperactive GSK3 leads to the hyperphosphorylation of Tau. This pathological modification causes Tau to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death.[3] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of GSK3β and thereby reducing Tau phosphorylation, which is expected to preserve neuronal integrity.[1][6]

Caption: GSK3β pathway showing this compound inhibition of Tau phosphorylation.

Experimental Protocols

Protocol 1: Neuroprotective Efficacy via Cell Viability Assay

This protocol determines the ability of this compound to protect neuronal cells from toxicity induced by the amyloid-beta (Aβ) peptide, a model for AD-related neurodegeneration.[3][5]

Workflow:

Caption: Workflow for assessing the neuroprotective effect of this compound.

Methodology:

-

Cell Culture: Culture rat embryonic hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions (37°C, 5% CO₂).

-

Plating: Seed cells into a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Prepare a stock solution of the neurotoxic Aβ₂₅₋₃₅ peptide.

-

Prepare serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM) in the cell culture medium.

-

Aspirate the old medium from the cells.

-

Add 100 µL of medium containing Aβ₂₅₋₃₅ peptide (final concentration of 20 µM) to all wells except the vehicle control.[3]

-

Immediately add the various concentrations of this compound to the appropriate wells. Include a "peptide only" control and a "vehicle only" control.

-

-

Incubation: Incubate the plate for 36-48 hours at 37°C and 5% CO₂.[1]

-

Viability Assessment:

-

Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data by setting the "vehicle only" control as 100% viability and the "peptide only" control as the baseline for toxicity.

-

Plot the percent viability against the log concentration of this compound.

-

Calculate the EC₅₀ (half-maximal effective concentration) value using a non-linear regression curve fit.

-

Protocol 2: Target Engagement via Western Blot for Phospho-Tau

This assay directly measures the inhibitory effect of this compound on GSK3β by quantifying the phosphorylation of its downstream substrate, Tau. A reduction in phosphorylated Tau (p-Tau) indicates successful target engagement.

Workflow:

Caption: Workflow for measuring p-Tau levels via Western Blot.

Methodology:

-

Cell Culture: Seed a suitable neuronal cell line in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-4 hours). Include an untreated control.

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-p-Tau at Ser396) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for Total Tau and a loading control (e.g., β-Actin) after stripping the membrane or on separate blots.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Perform densitometry analysis to quantify the band intensities.

-

Calculate the ratio of p-Tau to Total Tau for each treatment condition and normalize to the untreated control.

-

Data Presentation

Quantitative data should be summarized in tables to facilitate clear interpretation and comparison.

Table 1: Neuroprotective Effect of this compound against Aβ₂₅₋₃₅ Toxicity

| This compound Conc. (nM) | Mean Luminescence (RLU) | % Cell Viability |

|---|---|---|

| Vehicle Control | 850,120 | 100.0% |

| 0 (Aβ only) | 415,670 | 48.9% |

| 1 | 488,230 | 57.4% |

| 10 | 595,450 | 70.0% |

| 100 | 712,990 | 83.9% |

| 1000 | 798,540 | 93.9% |

| 10000 | 815,330 | 95.9% |

| EC₅₀ | | ~25 nM |

Table 2: Effect of this compound on Tau Phosphorylation at Ser396

| This compound Conc. (nM) | p-Tau Density | Total Tau Density | p-Tau / Total Tau Ratio | % Inhibition of p-Tau (Normalized) |

|---|---|---|---|---|

| 0 (Control) | 1.45 | 1.50 | 0.97 | 0% |

| 10 | 1.18 | 1.48 | 0.80 | 17.5% |

| 100 | 0.71 | 1.52 | 0.47 | 51.5% |

| 1000 | 0.25 | 1.49 | 0.17 | 82.5% |

| IC₅₀ | | | | ~90 nM |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer’s disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The selective GSK3 inhibitor, this compound, displays neuroprotective activity and attenuates behavioral impairments in models of neuropsychiatric symptoms of Alzheimer's disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]